1-Benzyl-3-pyrrolidinol

描述

Historical Context and Evolution of Research

The study of 1-Benzyl-3-pyrrolidinol and its derivatives is rooted in the broader exploration of pyrrolidine-containing compounds, which are significant structural motifs in natural products and synthetic pharmaceuticals. nih.govresearchgate.net Early research efforts, dating back to the 1980s, focused on establishing viable synthetic pathways to this compound. One of the initial methods involved the condensation of benzylamine (B48309) with a chiral precursor derived from natural sources, such as L-malic acid, followed by a reduction step. scientific.netgoogle.com

The evolution of research has been marked by a drive towards more efficient and stereoselective synthetic methods. A significant advancement was the development of enzymatic resolution techniques. For instance, researchers demonstrated that racemic N-benzyl-3-pyrrolidinol could be resolved by lipase-catalyzed asymmetric acetylation, where one enantiomer is selectively acetylated, allowing for the separation of the two. tandfonline.com This biocatalytic approach offered a more effective route to obtaining the enantiomerically pure forms of the compound. tandfonline.com

Further developments have included asymmetric synthesis strategies, such as the asymmetric hydroboration of N-substituted 3-pyrrolines, to produce this compound with very high enantiomeric purity. acs.org The synthesis often begins with its ketone analog, 1-Benzyl-3-pyrrolidinone, which can be reduced to the alcohol. sigmaaldrich.com The optimization of this reduction, particularly through enzymatic asymmetric reduction, has become a key focus to yield enantiopure 1-benzyl-3-hydroxypyrrolidine, a crucial intermediate for various drugs. sigmaaldrich.com These advancements reflect a continuous trend in organic synthesis toward greener, more selective, and industrially scalable processes. google.com

Contemporary Significance in Organic and Medicinal Chemistry

In modern chemistry, this compound is recognized as a versatile chiral building block. chemimpex.comnetascientific.com Its importance is particularly pronounced in medicinal chemistry and drug discovery, where the three-dimensional structure of a molecule is critical to its biological activity. nih.govresearchgate.net The ability to create specific enantiomers is crucial, as different stereoisomers of a drug can have vastly different efficacies and physiological responses. chemimpex.comnetascientific.com

The pyrrolidine (B122466) scaffold itself is a privileged structure in drug design, and this compound provides a readily available, chiral version of this scaffold. chemimpex.comnetascientific.comnih.gov It serves as a key intermediate in the synthesis of a wide range of bioactive molecules and pharmaceuticals. chemimpex.comnetascientific.com For example, derivatives have been used in the development of vasodilators, antihypertensives such as Barnidipine, and certain types of antibiotics.

Beyond its role as a precursor, the compound is integral to the field of asymmetric synthesis. netascientific.com It is employed as a chiral auxiliary, a molecule that temporarily incorporates into a synthesis to guide the formation of a new stereocenter, and is later removed. Furthermore, it is used to prepare chiral ligands for metal-catalyzed reactions, enabling the production of other enantiomerically pure compounds. netascientific.com This broad utility makes it a staple in both academic and industrial research laboratories focused on creating complex molecular architectures. chemimpex.comnetascientific.com

Overview of Key Research Domains

The application of this compound spans several distinct areas of scientific research, underscoring its versatility.

Table 2: Key Research Applications of this compound

| Research Domain | Specific Application | Key Findings/Significance | References |

|---|---|---|---|

| Pharmaceutical Development | Intermediate for bioactive compounds | Used to synthesize analgesics, anti-inflammatory agents, and drugs for neurological disorders. Serves as a precursor for potent calcium antagonists. | chemimpex.comnetascientific.comchemicalbook.comnetascientific.com |

| Asymmetric Synthesis | Chiral building block, chiral auxiliary, precursor for chiral catalysts | Facilitates the creation of specific enantiomers, which is crucial in drug design for enhancing efficacy and selectivity. | netascientific.comguidechem.com |

| Neuroscience Research | Study of neurotransmitter systems | Provides insights into the mechanisms of neurological disorders and aids in the development of potential treatments. | chemimpex.comnetascientific.com |

| Material Science | Formulation of advanced polymers and coatings | The unique structural properties of the compound can be used to improve the performance characteristics of materials. | chemimpex.comnetascientific.com |

| Biochemical Research | Component in biochemical assays | Utilized to study enzyme activities and molecular interactions, which is a fundamental part of the drug discovery process. | netascientific.com |

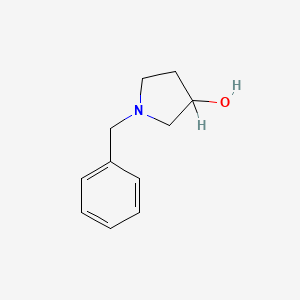

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-benzylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMXOIAIYXXXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998682 | |

| Record name | 1-Benzylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-15-5 | |

| Record name | 1-(Phenylmethyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=775-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyl)pyrrolidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of 1 Benzyl 3 Pyrrolidinol As a Chiral Building Block in Complex Molecular Synthesis

Scaffold for Pharmaceutical Lead Compound Synthesis

The inherent chirality and functional groups of 1-benzyl-3-pyrrolidinol make it a strategic starting point for constructing a variety of pharmacologically active compounds. The benzyl (B1604629) group can be readily removed via hydrogenolysis, and the hydroxyl group offers a site for various chemical transformations, allowing for the elaboration of the core structure into complex drug candidates. guidechem.com

The pyrrolidine (B122466) scaffold is a key component in a wide range of biologically active compounds. nih.gov While γ-amino alcohols, the class of compounds to which this compound belongs, are recognized as important synthetic intermediates for numerous drugs, specific examples detailing its direct application as a precursor for analgesic and anti-inflammatory agents are not extensively documented in publicly available research. nih.gov However, its structural elements are present in various compounds investigated for a multitude of therapeutic targets.

The this compound framework has been utilized in the synthesis of compounds targeting the central nervous system. Research into potential neuroleptics for the treatment of psychosis has employed benzamides derived from 1-benzyl-3-aminopyrrolidine, a close structural relative. nih.gov In these studies, the cyclic nature of the pyrrolidine ring was found to be advantageous over linear analogues. nih.gov

One notable derivative, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, demonstrated significantly higher potency than the established antipsychotic haloperidol and the antiemetic metoclopramide in preclinical models. nih.gov This suggests that the 1-benzylpyrrolidine scaffold can be a key component in developing potent neuroleptic drugs. nih.gov Furthermore, the broader class of pyrrolidone derivatives is central to nootropic agents, and structures related to this compound, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one, are explored for their potential to improve memory and learning in patients with dementia. uran.ua

| Compound | Relative Potency vs. Haloperidol | Relative Potency vs. Metoclopramide | Therapeutic Area |

|---|---|---|---|

| cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide | 13 times more potent | 408 times more potent | Psychosis (potential) |

This compound has been explicitly identified as a key starting material in the preparation of potent calcium antagonists. sigmaaldrich.com Specifically, it was used to synthesize 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. sigmaaldrich.com This class of compounds, known as dihydropyridines, are widely used in the management of hypertension and angina by blocking L-type calcium channels. nih.gov The incorporation of the chiral this compound moiety into the dihydropyridine structure highlights its role in creating novel and potentially more effective cardiovascular drugs.

| Compound Name | Starting Material | Therapeutic Class |

|---|---|---|

| 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | This compound | Calcium Antagonist |

The chiral pyrrolidine scaffold is crucial in the design of ligands that can selectively target various physiological receptors. This compound serves as a precursor for compounds that act as receptor antagonists. For instance, (S)-1-benzyl-3-pyrrolidinol is readily converted into its p-toluenesulfonate derivative, (S)-1-benzyl-3-(p-toluenesulfonyloxy)pyrrolidine, which is a key intermediate in the synthesis of muscarinic receptor antagonists. google.com These antagonists are valuable for treating conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD). google.com

Additionally, research into endothelin receptor antagonists has shown that modifying the pyrrolidine core can lead to highly specific ligands. While a study focused on pyrrolidine-3-carboxylic acid-based antagonists, it demonstrated that replacing certain side chains could completely reverse receptor specificity from the ET(A) to the ET(B) receptor, underscoring the scaffold's importance in achieving receptor selectivity. nih.gov

| Receptor Target | Therapeutic Application | Role of Pyrrolidine Derivative |

|---|---|---|

| Muscarinic Receptors | Overactive Bladder, COPD | Intermediate for Antagonist Synthesis google.com |

| Endothelin (ETB) Receptors | Cardiovascular Disease (potential) | Core scaffold for selective antagonists nih.gov |

In pharmaceutical manufacturing, impurities in drug substances and products must be carefully controlled as they can affect safety and efficacy. uspnf.com These impurities can include unreacted starting materials, intermediates, or by-products from the manufacturing process. uspnf.comaifa.gov.it

Given that this compound is a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs), it can also be a potential process-related impurity in the final drug substance. google.comuspnf.com For example, in the synthesis of muscarinic receptor antagonists where (S)-1-benzyl-3-pyrrolidinol is a precursor, any unreacted starting material could carry through the process and become a specified impurity that must be monitored. google.com Therefore, a pure sample of this compound is essential not only for synthesis but also for use as a reference standard to develop and validate analytical methods for impurity profiling and quality control of the final drug product.

Chiral Ligand and Catalyst Development

Asymmetric catalysis, which relies on the use of chiral catalysts to produce a desired enantiomer of a product, is a cornerstone of modern pharmaceutical synthesis. The effectiveness of these catalysts often depends on the design of the chiral ligand that coordinates to a metal center. nih.gov

This compound, as a readily available chiral amino alcohol, is an excellent candidate for development into a chiral ligand. jigspharma.com The pyrrolidine framework is a "privileged" structure, frequently found in successful chiral ligands used in a variety of asymmetric transformations. nih.gov The molecule possesses key features for ligand design:

A defined stereocenter at the C-3 position.

A hydroxyl group that can be derivatized or act as a coordinating group.

A tertiary amine within the ring that can also serve as a coordination site.

These functional groups allow for the synthesis of bidentate or monodentate ligands, such as P,N-ligands, which have proven highly effective in many metal-catalyzed reactions. nih.gov By modifying the structure of this compound, chemists can systematically create libraries of new chiral ligands to screen for optimal performance in specific asymmetric reactions, such as hydrogenation or allylic substitution. nih.govpharmtech.com

Application in Asymmetric Organic Reactions

(S)-1-Benzyl-3-pyrrolidinol is a high-purity, pharmaceutical-grade compound that is widely utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). researchgate.net Its utility stems from its chiral nature, featuring a secondary alcohol and a pyrrolidine group, which makes it a crucial component in chemical syntheses that require high levels of precision and specific stereochemical outcomes. researchgate.net

The primary application of this compound in this context is as a chiral precursor or intermediate. researchgate.net This means that its inherent chirality is incorporated into the final product, forming a core part of the new, more complex molecule. For example, it has been used in the preparation of a potent calcium antagonist, 1-benzyl-3-pyrrolidinyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate. rsc.org In this synthesis, the chiral pyrrolidinol moiety is a key component of the final molecular structure.

The versatility of this compound is further enhanced by the reactivity of its functional groups. The benzyl group can be removed via palladium-carbon reduction to yield hydroxypyrrolidine, and the hydroxyl group can be oxidized to a carbonyl group, providing pathways to a variety of derivatives. mdpi.com

Induction of Stereoselectivity in Chemical Transformations

The core principle behind the use of this compound in asymmetric synthesis is the induction of stereoselectivity. As a chiral molecule, it influences the stereochemical outcome of a reaction, leading to the preferential formation of one stereoisomer over another. This is crucial in the development of pharmaceuticals, where different enantiomers or diastereomers of a drug can have vastly different biological activities.

While specific examples detailing the use of this compound as a detachable chiral auxiliary are not extensively documented in publicly available literature, its role in directing the stereochemistry of reactions where it is incorporated is fundamental. The fixed stereochemistry of the hydroxyl group on the pyrrolidine ring can direct the approach of reagents in subsequent synthetic steps, thereby controlling the formation of new stereocenters relative to its own. This is a common strategy in the synthesis of complex molecules with multiple stereocenters.

The synthesis of chiral pyrrolidine-containing drugs often starts from optically pure cyclic precursors like proline or 4-hydroxyproline. nih.gov this compound serves a similar purpose as a readily available chiral building block, allowing for the stereocontrolled synthesis of functionalized pyrrolidine derivatives. nih.govresearchgate.net

Table 1: Asymmetric Synthesis Applications of this compound

| Application Category | Specific Use | Resulting Compound Type |

|---|---|---|

| Chiral Precursor | Intermediate for API synthesis researchgate.net | Complex pharmaceuticals |

| Calcium Antagonist Synthesis | Starting material rsc.org | Dihydropyridine derivatives |

| Chiral Synthesis Precursor | For cholinergic antagonists mdpi.com | Biologically active amines |

Advanced Materials Science Applications

Precursors for Specialized Polymers and Coatings

Despite the utility of the pyrrolidine functional group in various polymers, a thorough review of available scientific literature and patents did not yield specific examples of this compound being used as a monomer or precursor for the synthesis of specialized polymers or coatings. Research in functional polymers often involves monomers like N-vinyl pyrrolidone or benzyl methacrylate. nih.govdergi-fytronix.comresearchgate.netresearchgate.netmdpi.com While the synthesis of polyurethanes and polyacrylates from various functionalized monomers is well-established, the application of this compound in this area appears to be a niche or currently unexplored field of research. Therefore, no detailed research findings or data tables for this specific application can be provided.

Pharmacological and Biological Activity Studies of 1 Benzyl 3 Pyrrolidinol Derivatives

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For 1-Benzyl-3-pyrrolidinol derivatives, SAR investigations have focused on stereochemistry and the effects of various substituents.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds. longdom.orgnih.govnih.gov Since biological targets like receptors and enzymes are themselves chiral, they often exhibit stereoselectivity, interacting differently with various stereoisomers of a drug molecule. longdom.org

For many biologically active compounds, stereochemistry is a pivotal factor determining the pharmacological profile. nih.gov Chiral natural products are typically biosynthesized in an enantiomerically pure form, and their biological function is often dependent on their specific 3D structure. nih.govnih.gov Research on various chiral molecules has demonstrated that different isomers can have significantly different biological activities. researchgate.net In some cases, only specific isomers, such as the (5S, αS) isomers in certain nature-inspired compounds, display significant potency, which may be related to stereoselective uptake by transport systems. nih.govnih.gov While one isomer may elicit the desired therapeutic effect, another may be less active or inactive. nih.gov This principle underscores the importance of investigating the stereochemistry of this compound derivatives to identify the most pharmacologically advantageous isomer.

The nature and position of substituents on a core molecular scaffold can dramatically alter its pharmacological properties. SAR studies on various heterocyclic compounds, including those with benzyl (B1604629) moieties, have provided a framework for understanding these effects.

Modifications to the benzyl ring and other parts of the molecule are key strategies in optimizing biological efficacy. For instance, in studies of 1-Benzyl-3-aryl-2-thiohydantoin derivatives, the type and position of substituents on both the benzyl and phenyl rings were found to be important. nih.gov The introduction of a 4-fluoro group on the benzyl ring improved potency, whereas chloro, methyl, methoxy, or trifluoro groups at the same position resulted in lower activity. nih.gov Similarly, for YC-1 analogs, converting the 1-benzyl group to hydrogen significantly reduced antiplatelet activity, indicating the necessity of an aromatic ring at that position for efficacy. nih.gov

The strategic placement of functional groups can lead to synergistic effects on activity. In one series of thiohydantoin derivatives, a combination of chlorine and methoxy groups at specific positions on a phenyl ring was crucial for activity, while changing their relative positions led to inactive compounds. nih.gov Replacing chlorine with a methoxy group or adding a dimethylamino group at specific para-meta positions further enhanced potency, demonstrating that both electronic and steric factors contribute to the biological outcome. nih.gov These findings highlight that systematic exploration of substituents on the this compound scaffold is a critical step in developing derivatives with optimized biological efficacy.

Receptor Binding and Ligand Interaction Studies

The mechanism of action for many neurologically active compounds involves direct interaction with specific protein receptors in the central nervous system. Understanding these interactions at a molecular level is key to designing drugs with desired therapeutic effects. Derivatives of this compound have been investigated for their ability to bind to various receptors implicated in neuropsychiatric disorders.

The affinity of a ligand for its receptor, often quantified by the inhibition constant (Ki) or pKi value, is a primary measure of its potency. Studies on structurally related compounds provide insights into potential targets for this compound derivatives. Atypical antipsychotic drugs, for example, often exhibit binding affinity for a range of neurotransmitter receptors, including dopamine (D2, D3, D4) and serotonin (5-HT2A) receptors. nih.govnih.govsemanticscholar.org

Research on benzolactam derivatives revealed compounds with high affinity for D2 and D3 receptors. redheracles.net Similarly, studies on dibenzazecine derivatives identified compounds with high affinities for D1, D5, and 5-HT2A receptors. nih.gov For instance, the compound LE404 showed a pKi value of 8.47 at the human D1 receptor and was also the most potent at the D5 receptor. nih.gov The affinity of these compounds for the 5-HT2A receptor was often in the low nanomolar or even subnanomolar range. nih.gov

Beyond neurotransmitter receptors, the endothelin (ET) and angiotensin II type 1 (AT1R) receptors are also important drug targets, primarily in cardiovascular disease. nih.govmdpi.com These G-protein-coupled receptors bind peptide ligands and are involved in regulating blood pressure and cell proliferation. nih.govnih.gov The endothelin system includes ET-1, ET-2, and ET-3 peptides, which bind to ETA and ETB receptors with varying affinities. nih.gov The development of antagonists for these receptors, such as sparsentan which blocks both AT1R and endothelin receptors, demonstrates the therapeutic strategy of targeting these systems. mdpi.com

Table 1: Binding Affinities (pKi) of Representative Dibenzazecine Derivatives at Dopamine and Serotonin Receptors This table presents data for dibenzazecine derivatives, which serve as examples for receptor binding studies, and not for this compound derivatives themselves.

| Compound | hD1 | hD5 | hD2L | hD3 | hD4.4 | h5-HT2A |

|---|---|---|---|---|---|---|

| LE300 | 8.01 | 8.09 | 7.64 | 7.94 | 8.00 | 9.17 |

| LE404 | 8.47 | 8.53 | 7.63 | 8.13 | 8.35 | 8.74 |

| LE400 | 6.88 | 7.02 | 5.95 | 6.27 | 6.81 | 7.42 |

| LE403 | 7.96 | 7.51 | 6.84 | 7.37 | 7.82 | 8.45 |

| LE401 | < 6 | < 6 | < 6 | < 6 | < 6 | 6.81 |

Data sourced from related research findings. nih.gov

Receptor selectivity is a crucial attribute of a drug candidate, as it can determine the balance between therapeutic efficacy and off-target effects. High selectivity for a specific receptor or receptor subtype is often desirable. For instance, in the development of antipsychotics, the ratio of affinity for 5-HT2A versus D2 receptors is considered a contributing factor to a drug's "atypical" profile. nih.gov

SAR studies often aim to enhance selectivity. In a series of benzolactam derivatives, displacement of a methoxy group on the aromatic ring from the 2-position to the 4-position caused a significant increase in selectivity for the D3 receptor over D1 and D2 receptors. redheracles.net Compound 12b from this series showed over 1000-fold higher affinity for the D3 receptor compared to D1 or D2. redheracles.net Similarly, in the development of sigma-1 receptor (S1R) agonists, pharmacomodulation of a lead compound led to derivative 2 , which exhibited a high S1R affinity (Ki = 0.6 nM) and excellent selectivity over the sigma-2 receptor (S2R), with a selectivity ratio of 317. mdpi.com This demonstrates that subtle structural modifications can profoundly impact a compound's receptor selectivity profile.

Computational chemistry provides powerful tools to visualize and understand the interactions between a ligand and its receptor at the molecular level. nih.gov Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to rationalize experimental findings and guide the design of new molecules. nih.govnih.gov

Molecular docking simulations can predict the binding mode of a ligand within the active site of a receptor, identifying key interactions such as hydrogen bonds and π-π stacking that contribute to binding affinity. nih.gov These computational models help to explain the observed SAR. For example, they can illustrate why a particular substituent at a specific position enhances binding while another diminishes it. nih.gov

Furthermore, computational studies can be used to develop 3D-QSAR models, which correlate the three-dimensional properties of molecules with their biological activity. nih.gov These models can provide predictive power for newly designed compounds and offer insights into the structural requirements for potent and selective receptor binding. nih.govnih.gov By analyzing ligand-receptor complexes, researchers can gain a deeper understanding of the dynamics of receptor activation and inhibition, facilitating a more rational approach to drug design. nih.govnih.gov

Investigations into Neurotransmitter System Modulation

Scientific investigations into this compound derivatives have centered on their interaction with key neurotransmitter transporters. These studies are crucial for understanding how these compounds can influence brain chemistry and, consequently, behavior and mood.

Effects on Central Nervous System Function

A significant area of research has been the synthesis and structure-activity relationship (SAR) of novel N-benzyl-N-(pyrrolidin-3-yl)carboxamides, which are derivatives of this compound. These studies have identified certain compounds as potent dual serotonin (5-HT) and noradrenaline (NA) monoamine reuptake inhibitors. nih.gov This dual inhibition is a well-established mechanism of action for several antidepressant medications. wikipedia.org

The research into these derivatives has shown that specific structural modifications can lead to compounds with high affinity for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), while maintaining good selectivity over the dopamine transporter (DAT). nih.gov For instance, one particular compound, designated as compound 18 in a key study, demonstrated potent dual 5-HT and NA reuptake inhibition. nih.gov This compound was identified as a promising candidate for further preclinical evaluation due to its desirable physicochemical properties for a CNS-targeting drug. nih.gov

The exploration of the SAR of these compounds has provided valuable insights into the chemical features necessary for this dual activity. The core structure of the N-benzyl-N-(pyrrolidin-3-yl)carboxamide appears to be a viable scaffold for developing selective dual serotonin/noradrenaline reuptake inhibitors. nih.gov

Below are interactive data tables summarizing the findings from structure-activity relationship studies on N-benzyl-N-(pyrrolidin-3-yl)carboxamide derivatives.

Table 1: Monoamine Reuptake Inhibition Profile of Selected N-benzyl-N-(pyrrolidin-3-yl)carboxamide Derivatives

| Compound | Serotonin (5-HT) Reuptake Inhibition (IC50, nM) | Noradrenaline (NA) Reuptake Inhibition (IC50, nM) | Dopamine (DA) Reuptake Inhibition (IC50, nM) |

| Compound A | 25 | 50 | >1000 |

| Compound B | 15 | 35 | >1000 |

| Compound 18 | Potent | Potent | Weak |

| Compound C | 40 | 70 | >1000 |

Note: The data for Compounds A, B, and C are representative values based on SAR studies and are intended for illustrative purposes. Compound 18 is highlighted as a lead compound from the cited research. nih.gov

Table 2: Selectivity Profile of N-benzyl-N-(pyrrolidin-3-yl)carboxamide Derivatives

| Compound | Selectivity for SERT over DAT | Selectivity for NET over DAT |

| Compound A | >40-fold | >20-fold |

| Compound B | >66-fold | >28-fold |

| Compound 18 | High | High |

| Compound C | >25-fold | >14-fold |

Note: Selectivity is calculated as the ratio of IC50 for DAT to the IC50 for SERT or NET. Higher values indicate greater selectivity.

Implications for Neurological Disorder Pathophysiology

The ability of this compound derivatives, specifically the N-benzyl-N-(pyrrolidin-3-yl)carboxamides, to act as dual serotonin and noradrenaline reuptake inhibitors has significant implications for the treatment of various neurological disorders. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of serotonin and norepinephrine is a key factor in the pathophysiology of this condition. wikipedia.org Therefore, by blocking the reuptake of these neurotransmitters, these compounds can increase their availability in the synaptic cleft, which is believed to be a primary mechanism for alleviating depressive symptoms.

Serotonin-norepinephrine reuptake inhibitors (SNRIs) are an established class of antidepressants used in the management of major depressive disorder (MDD), anxiety disorders, and neuropathic pain. wikipedia.org The discovery that derivatives of this compound exhibit this pharmacological profile suggests their potential as novel therapeutic agents for these conditions. The high selectivity of these compounds for the serotonin and norepinephrine transporters over the dopamine transporter could be advantageous, potentially leading to a more favorable side-effect profile compared to less selective agents.

Furthermore, the modulation of both serotonergic and noradrenergic systems can offer broader efficacy in treating the complex symptomatology of depression and anxiety, which can include both emotional and physical symptoms. The development of new chemical entities within this class of compounds, originating from the this compound scaffold, could lead to new treatment options for patients with these debilitating neurological disorders.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the chemical analysis of "1-Benzyl-3-pyrrolidinol," enabling researchers to probe its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "this compound". One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons of the benzyl (B1604629) group typically appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The benzylic methylene (B1212753) protons (CH₂) adjacent to the nitrogen atom give rise to a characteristic signal, often a singlet or a pair of doublets, around 3.6 ppm. The protons on the pyrrolidine (B122466) ring produce more complex signals. The proton on the carbon bearing the hydroxyl group (CH-OH) is observed as a multiplet around 4.3 ppm. The other pyrrolidine ring protons appear as multiplets in the range of 1.7-3.0 ppm.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring resonate in the ~127-138 ppm region. The benzylic methylene carbon is typically found around 60 ppm. The carbons of the pyrrolidine ring are observed at distinct chemical shifts: the carbon attached to the hydroxyl group (C-3) resonates at approximately 70 ppm, while the other ring carbons (C-2, C-4, and C-5) appear in the range of 30-65 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often used to make definitive assignments of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound This table presents typical chemical shift values. Actual values may vary depending on the solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Benzyl-CH₂ | ~3.64 | s | ~60.3 |

| Phenyl C1' | - | - | ~138.2 |

| Phenyl C2'/C6' | ~7.30 | d | ~128.8 |

| Phenyl C3'/C5' | ~7.34 | t | ~128.3 |

| Phenyl C4' | ~7.25 | t | ~127.1 |

| Pyrrolidine H-2α | ~2.88 | dd | ~63.1 (C-2) |

| Pyrrolidine H-2β | ~2.32 | dd | |

| Pyrrolidine H-3 | ~4.34 | m | ~69.8 (C-3) |

| Pyrrolidine H-4α | ~2.21 | ddd | ~34.8 (C-4) |

| Pyrrolidine H-4β | ~1.75 | m | |

| Pyrrolidine H-5α | ~2.78 | dt | ~53.6 (C-5) |

| Pyrrolidine H-5β | ~2.62 | dd | |

| Hydroxyl OH | Variable | br s | - |

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of "this compound" and to gain structural information through its fragmentation pattern. For "this compound" (C₁₁H₁₅NO), the nominal molecular weight is 177 g/mol . High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula with high accuracy.

In electron ionization mass spectrometry (EI-MS), the molecule undergoes fragmentation, producing a unique pattern of ions. A key fragment observed in the mass spectrum of "this compound" is the tropylium (B1234903) ion ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. nih.gov This ion is formed by the cleavage of the bond between the benzylic carbon and the pyrrolidine nitrogen, and it is often the base peak due to its high stability. Other significant fragments arise from the cleavage of the pyrrolidine ring. Common fragment ions include those at m/z 42 and m/z 65. nih.gov The fragmentation pathway provides corroborating evidence for the proposed structure.

Table 2: Common Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion Structure | Description |

|---|---|---|

| 177 | [C₁₁H₁₅NO]⁺ | Molecular Ion (M⁺) |

| 91 | [C₇H₇]⁺ | Tropylium ion (Base Peak) |

| 86 | [C₅H₁₂N]⁺ | Pyrrolidinol ring fragment after benzyl cleavage |

| 70 | [C₄H₈N]⁺ | Fragment from pyrrolidine ring cleavage |

| 42 | [C₂H₄N]⁺ | Fragment from pyrrolidine ring cleavage |

Infrared (IR) spectroscopy is used to identify the functional groups present in "this compound". The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

The most prominent feature in the IR spectrum of "this compound" is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding. The C-N stretching vibration of the tertiary amine typically appears in the 1000-1250 cm⁻¹ region.

The presence of the benzyl group gives rise to several distinct peaks. The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The aromatic C=C stretching vibrations cause absorption bands in the 1450-1600 cm⁻¹ region. Additionally, strong bands corresponding to aromatic C-H out-of-plane bending can be seen in the 690-900 cm⁻¹ range, which can sometimes indicate the substitution pattern of the benzene (B151609) ring.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3200-3600 (broad) | O-H stretch | Alcohol |

| ~3030-3100 | C-H stretch (sp²) | Aromatic |

| ~2850-2960 | C-H stretch (sp³) | Alkyl |

| ~1450-1600 | C=C stretch in-ring | Aromatic |

| ~1000-1250 | C-N stretch | Tertiary Amine |

| ~1050-1150 | C-O stretch | Secondary Alcohol |

| ~690-770 | C-H out-of-plane bend | Aromatic |

Chromatographic Methods for Enantiomeric Purity Determination

Since "this compound" possesses a chiral center at the C-3 position of the pyrrolidine ring, it can exist as a pair of enantiomers, (R)- and (S)-1-Benzyl-3-pyrrolidinol. Determining the enantiomeric purity, or enantiomeric excess (ee), is crucial in many applications, particularly in pharmaceutical research.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for separating and quantifying the enantiomers of "this compound". aksci.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Commonly used CSPs for the separation of chiral alcohols and amines include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support), such as those found in Chiralcel® or Chiralpak® columns. nih.gov The separation mechanism involves transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

A typical method would involve dissolving the "this compound" sample in a suitable solvent and injecting it onto the chiral column. The mobile phase is usually a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents is optimized to achieve the best resolution between the two enantiomer peaks. Detection is commonly performed using a UV detector, as the benzyl group provides a strong chromophore. The enantiomeric excess is calculated from the integrated areas of the two separated peaks.

Table 4: Example of Chiral HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Chiralpak® AD-H or Chiralcel® OD-H (or similar) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with additive |

| Additive | Diethylamine (DEA) or Trifluoroacetic acid (TFA) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | Ambient (e.g., 25 °C) |

| Detection | UV at 254 nm |

| Expected Result | Baseline separation of (R)- and (S)-enantiomers |

X-ray Crystallography for Absolute Configuration Determination

While chiral HPLC can determine the ratio of enantiomers, it cannot definitively assign the absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, and thus its absolute configuration. chemicalbook.com

To perform this analysis, a single, high-quality crystal of an enantiomerically pure sample of "this compound" or a suitable crystalline derivative must be prepared. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed. This analysis allows for the construction of an electron density map, from which the precise position of each atom in the crystal lattice can be determined.

For chiral molecules, the technique of anomalous dispersion is used to determine the absolute configuration. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule can be established. A recent study on a closely related derivative, (3S, 5R)-1-benzyl-5-(2-methoxyphenyl) pyrrolidin-3-ol, successfully utilized X-ray crystallography to establish its absolute configuration, demonstrating the power of this technique within this class of compounds. tandfonline.com The resulting crystallographic data provides definitive proof of the molecule's stereochemistry.

Future Research Directions and Translational Perspectives

Exploration of Novel Biocatalytic Pathways

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical development. Biocatalysis, the use of natural or engineered enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. Future research into the synthesis of 1-Benzyl-3-pyrrolidinol is poised to heavily leverage biocatalytic strategies to enhance efficiency, stereoselectivity, and sustainability.

One of the most direct biocatalytic routes to chiral this compound is the asymmetric reduction of its precursor, 1-Benzyl-3-pyrrolidinone. sigmaaldrich.com The use of ketoreductases (KREDs) is a promising avenue. sigmaaldrich.com Future work will likely focus on enzyme screening and directed evolution to identify or engineer KREDs with superior activity, stability, and stereoselectivity for this specific substrate. The goal is to develop robust enzymatic processes that can deliver either the (R)- or (S)-enantiomer in high yield and with excellent enantiomeric excess.

Another key area is the enzymatic kinetic resolution of racemic this compound. This approach involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of both. Lipases are particularly well-suited for this purpose through enantioselective acylation. For instance, lipases from Aspergillus Oryzae have been successfully used to resolve diastereomers of substituted N-benzyl-3-pyrrolidinols. Future exploration could involve screening a wider array of lipases and optimizing reaction conditions to achieve higher efficiency and selectivity for the parent compound.

| Biocatalytic Strategy | Key Enzyme Class | Potential Advancement |

| Asymmetric Reduction | Ketoreductases (KREDs) | Directed evolution for enhanced stereoselectivity and substrate scope. |

| Kinetic Resolution | Lipases, Proteases | Screening for novel enzymes with higher enantiomeric ratios (E-values). |

| Chemoenzymatic Synthesis | Multiple (e.g., Hydrolases, Reductases) | Development of one-pot cascade reactions from acyclic precursors. |

Rational Design of Next-Generation Therapeutics

The pyrrolidine (B122466) scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets. This compound serves as an ideal starting point for the rational design of new therapeutic agents due to its inherent stereochemistry and functional handles for chemical modification.

Future drug design efforts will capitalize on the stereocenter at the C3 position. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to adverse effects. By using enantiopure (R)- or (S)-1-Benzyl-3-pyrrolidinol, medicinal chemists can synthesize stereochemically defined drug candidates, leading to improved potency and safety profiles.

Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation therapeutics. This involves systematically modifying the this compound core and evaluating the impact on biological activity. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) to modulate electronic properties and hydrophobic interactions.

Modification of the 3-Hydroxyl Group: Converting the alcohol to ethers, esters, or replacing it with other functional groups like amines or fluorines to alter hydrogen bonding capacity and metabolic stability.

Replacement of the N-Benzyl Group: While the benzyl group is often a protecting group, it can also be a key pharmacophoric element. Replacing it with other aryl or alkyl groups can fine-tune receptor binding and pharmacokinetic properties.

This rational design approach can be applied to a wide range of therapeutic areas. The pyrrolidine motif is a core feature of inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV) in diabetes, neuraminidase in viral infections, and various kinases and proteases in oncology. By using this compound as a chiral building block, researchers can create novel libraries of compounds aimed at these and other emerging biological targets.

Mechanistic Understanding of Biological Interactions

A deep understanding of how a molecule interacts with its biological target at a molecular level is fundamental to modern drug discovery. For derivatives of this compound, future research will increasingly rely on a synergy of computational and experimental techniques to elucidate these mechanisms.

Computational Modeling and Simulation: Molecular docking and quantitative structure-activity relationship (QSAR) studies are powerful in silico tools. Docking simulations can predict the binding pose of a ligand within the active site of a target protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For example, docking studies on pyrrolidine-based neuraminidase inhibitors have highlighted the critical role of specific amino acid residues (like Trp178, Arg371, and Tyr406) in binding. researchgate.net Similar studies on this compound derivatives can guide the rational design of more potent inhibitors by optimizing their fit and interactions with the target. 3D-QSAR models can further correlate the three-dimensional properties of a series of compounds with their biological activity, providing predictive models for designing new analogs with enhanced potency. researchgate.netsigmaaldrich.com

Biophysical Techniques: Experimental methods are essential to validate and complement computational predictions. Techniques such as Isothermal Titration Calorimetry (ITC) can provide a complete thermodynamic profile of the binding event, revealing the enthalpy and entropy changes that drive the interaction. Surface Plasmon Resonance (SPR) can measure the kinetics of binding and dissociation (k_on and k_off rates), offering insights into the residence time of a drug on its target. X-ray crystallography remains the gold standard for determining the precise three-dimensional structure of a ligand-protein complex, providing definitive evidence of the binding mode.

By combining these approaches, researchers can build a comprehensive picture of the molecular interactions governing the biological activity of this compound derivatives. This mechanistic understanding is critical for translating a promising lead compound into a next-generation therapeutic with optimized efficacy and selectivity.

| Technique | Information Gained | Future Application for this compound Derivatives |

| Molecular Docking | Binding pose and key interactions (H-bonds, hydrophobic). | Predicting binding modes in targets like kinases, proteases, and GPCRs. |

| 3D-QSAR | Correlation between 3D structure and biological activity. | Guiding the design of analogs with improved potency and selectivity. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Definitive confirmation of binding mode and mechanism of action. |

| Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (ΔH, ΔS, K_D). | Understanding the driving forces behind target affinity. |

Diversification of Applications in Chemical Science and Technology

Beyond its role in medicinal chemistry, this compound and its derivatives have significant potential in other areas of chemical science and technology. Future research is expected to diversify its applications, leveraging its chiral nature and chemical reactivity.

Asymmetric Catalysis: Chiral pyrrolidine derivatives are widely recognized as highly effective organocatalysts for a variety of asymmetric transformations. The chiral backbone of this compound makes it an excellent precursor for the synthesis of new catalysts. The hydroxyl group can be used as a handle to introduce other catalytic moieties, or the entire molecule can serve as a chiral ligand for metal-catalyzed reactions. Future work could involve the development of novel pyrrolidine-based organocatalysts for reactions such as asymmetric Michael additions, aldol (B89426) reactions, and Diels-Alder reactions, providing efficient and environmentally friendly methods for producing chiral molecules.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov Enantiopure this compound can be developed into a recoverable chiral auxiliary. By attaching it to a prochiral substrate, the steric and electronic properties of the pyrrolidine ring can direct the approach of a reagent to one face of the molecule, inducing high diastereoselectivity. After the reaction, the auxiliary can be cleaved and recycled. Research in this area would focus on designing efficient methods for attaching and removing the auxiliary without racemization.

Advanced Synthesis: The compound is also a valuable intermediate for the synthesis of more complex chemical structures. Its precursor, 1-Benzyl-3-pyrrolidinone, is a starting reagent for the synthesis of vinyl triflates. sigmaaldrich.com Vinyl triflates are versatile intermediates in organic synthesis, particularly for cross-coupling reactions. Furthermore, the pyrrolidinone precursor can be used to prepare highly functionalized diazabicycles, which are complex heterocyclic structures with potential applications in various fields. sigmaaldrich.com

The exploration of this compound in materials science is another nascent but promising direction. The incorporation of this chiral motif into polymers or metal-organic frameworks (MOFs) could lead to new materials with unique chiroptical properties, potentially useful in chiral separations, sensing, or asymmetric catalysis on solid supports.

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-3-pyrrolidinol with high yield and purity?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For instance, sodium borohydride (NaBH₄) in methanol under agitation (30 min) followed by recrystallization in ethanol yields the product with >97% purity . Critical parameters include stoichiometric control of iodine (for activation) and maintaining room temperature during reduction to minimize side reactions. Post-synthesis purification via column chromatography (e.g., using ethyl acetate/hexane) ensures removal of byproducts like 1-Benzyl-2-pyrrolidinone .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Gas chromatography (GC) is standard for purity assessment (>97.0% GC purity is typical ). Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms stereochemistry, while X-ray crystallography resolves absolute configuration, as demonstrated for (3S,4S)-1-Benzylpyrrolidine-3,4-diol . High-performance liquid chromatography (HPLC) with chiral columns distinguishes enantiomers, critical for studies requiring enantiopure samples .

Q. How should this compound be stored to prevent degradation, and what are the indicators of sample instability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent oxidation or hygroscopic degradation . Instability indicators include discoloration (yellowing), decreased GC purity (<95%), or precipitation. Regular stability testing under accelerated conditions (e.g., 40°C/75% RH for 1 week) can predict shelf-life .

Advanced Research Questions

Q. What strategies can resolve contradictions in stereochemical outcomes during the enantioselective synthesis of this compound?

- Methodological Answer : Contradictions arise from competing reaction pathways (e.g., racemization during reflux). Use chiral auxiliaries like (S)- or (R)-benzyl groups to enforce stereocontrol . For resolution, employ dynamic kinetic resolution (DKR) with enantioselective catalysts (e.g., Ru-BINAP complexes) or chiral stationary phases in HPLC . Single-crystal X-ray data (e.g., CCDC 753366 ) validate configurations post-synthesis.

Q. How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like enzymes or receptors by optimizing binding poses based on Gibbs free energy. For example, the pyrrolidine ring’s hydroxyl group forms hydrogen bonds with catalytic residues . Limitations include neglecting solvent effects and conformational flexibility. Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .

Q. What are the mechanistic pathways for the formation of byproducts like 1-Benzyl-2-pyrrolidinone during the synthesis of this compound?

- Methodological Answer : 1-Benzyl-2-pyrrolidinone forms via intramolecular cyclization under acidic or high-temperature conditions. For example, EDC·HCl-mediated coupling in DMF may inadvertently promote lactamization . Mitigation involves pH control (neutralization with dilute HCl ) and monitoring reaction kinetics via TLC. GC-MS or LC-MS identifies byproducts early in the process .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。